molecular formula C8H10ClNO B1646577 5-Chloro-2-propoxypyridine CAS No. 1160018-61-0

5-Chloro-2-propoxypyridine

Cat. No. B1646577
CAS RN: 1160018-61-0
M. Wt: 171.62 g/mol
InChI Key: MURBXIRDZWJMNN-UHFFFAOYSA-N
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Description

5-Chloro-2-propoxypyridine is a chemical compound with the molecular formula C8H10ClNO . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

The synthesis of this compound involves the use of organoboron reagents in a Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H10ClNO/c1-2-5-11-8-4-3-7 (9)6-10-8/h3-4,6H,2,5H2,1H3 . The molecular weight of this compound is 171.63 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-2-propoxypyridineropoxypyridine in laboratory experiments is its versatility. It can be used in a variety of organic synthesis reactions and can be used as a starting material for the synthesis of a variety of heterocyclic compounds. The main limitation is its toxicity; it is a known environmental toxin and should be handled with care.

Future Directions

1. Development of new synthetic routes for the synthesis of 5-Chloro-2-propoxypyridineropoxypyridine.
2. Further research into the biochemical and physiological effects of 5-Chloro-2-propoxypyridineropoxypyridine.
3. Evaluation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as an insecticide and herbicide.
4. Investigation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as an anti-inflammatory and anti-cancer agent.
5. Development of new applications for 5-Chloro-2-propoxypyridineropoxypyridine, such as in the synthesis of dyes and agrochemicals.
6. Investigation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a building block in the synthesis of novel pharmaceuticals.
7. Exploration of the use of 5-Chloro-2-propoxypyridineropoxypyridine in the synthesis of new materials.
8. Evaluation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a catalyst in organic synthesis reactions.
9. Investigation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a reagent in the synthesis of heterocyclic compounds.
10. Evaluation of the potential of 5-Chloro-2-propoxypyridineropoxypyridine as a solvent in organic synthesis reactions.

Scientific Research Applications

5-Chloro-2-propoxypyridine is used as a building block in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and isoquinolines. It is also used in the synthesis of several biologically active compounds, such as antifungal agents, insecticides, and herbicides.

Safety and Hazards

The safety information for 5-Chloro-2-propoxypyridine includes the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

5-chloro-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURBXIRDZWJMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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